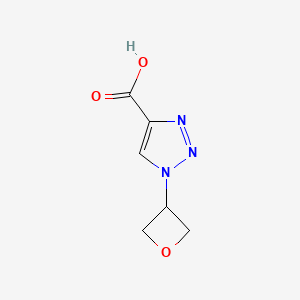

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxetane rings are four-membered cyclic ethers . They are found in various natural and synthetic products and exhibit a variety of biological activities . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The specific compound you’re asking about seems to be a combination of these functional groups.

Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re interested in, “1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid”, has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For instance, they can be formed through the opening of an epoxide ring . They can also undergo bromination and epoxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, carboxylic acids typically have higher boiling points than similar-sized hydrocarbons or ethers due to their ability to form hydrogen bonds. Oxetanes, being cyclic ethers, are typically polar and can participate in hydrogen bonding as well .

Scientific Research Applications

Oxetane as a Scaffold: Scientists have investigated the incorporation of the oxetane ring into drug scaffolds. The strain in the four-membered ring can influence binding interactions with biological targets . Researchers explore the impact of substituents on the oxetane ring and their effects on drug properties.

Chemical Space Exploration

Understanding the chemical space occupied by oxetanes is crucial for drug discovery and design. Researchers analyze the diverse structural variations of oxetanes and explore their potential as novel building blocks. By mapping the chemical space, scientists can identify unexplored regions and design innovative compounds .

Amino Acid Derivatives

The incorporation of oxetane rings into amino acids has attracted interest. Researchers have synthesized heterocyclic amino acid derivatives containing both azetidine and oxetane rings. These compounds exhibit unique properties and may find applications in peptide-based drug design .

Synthetic Methodology

Developing efficient synthetic routes for oxetane-containing compounds remains an active area of research. Scientists explore novel methods for constructing oxetane rings, including ring-opening reactions and cyclizations.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in several drugs that have progressed to different phases of clinical trials .

Mode of Action

Oxetane is known to be an electron-withdrawing group, which reduces the basicity of its adjacent nitrogen atom . This subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Biochemical Pathways

Oxetane-containing compounds have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Pharmacokinetics

Oxetane is known to be more metabolically stable and lipophilicity neutral . It has been employed to improve drugs’ physicochemical properties, especially their oral bioavailability .

Action Environment

The stability and efficacy of oxetane-containing compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

1-(oxetan-3-yl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c10-6(11)5-1-9(8-7-5)4-2-12-3-4/h1,4H,2-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZMBOFLVOQECH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

1707403-03-9 |

Source

|

| Record name | 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)

![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3010865.png)

![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)

![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010875.png)

![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)